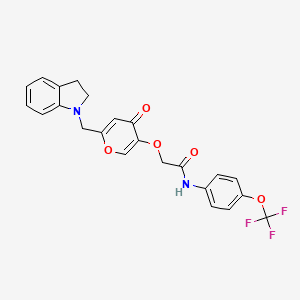

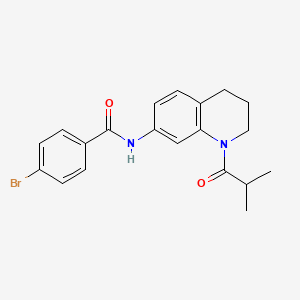

![molecular formula C17H12N4O3S2 B2646768 N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide CAS No. 862976-62-3](/img/structure/B2646768.png)

N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

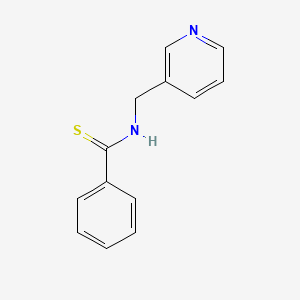

“N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide” is a compound that is related to a class of fluorescent dyes based on a [1,3]-dioxolo[4,5-f]benzodioxole core . These dyes are used in various fields, especially in biosciences and medicine .

Synthesis Analysis

The synthesis of these types of compounds typically starts from commercially available reactants. The core units can be prepared in a simple manner, and then the benzene core can be derivatized via lithiation . The synthetic accessibility of these dyes is improved compared to other similar dyes .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a [1,3]dioxolo[4,5-f]benzodioxole core, which is a key feature of this class of compounds .Chemical Reactions Analysis

The replacement of oxygen by sulfur atoms of [1,3]-dioxolo[4.5-f]benzodioxole (DBD) fluorescent dyes is an efficient way to adjust the photophysical properties . This process, known as sulfur tuning, allows for fine-tuning of the photophysical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structure. The obtained fluorophores have an absorption range of 403–520 nm and an emission range of 495–665 nm . They are also characterized by a long fluorescence lifetime, a high stability towards photobleaching, large Stokes shifts, and small size .Applications De Recherche Scientifique

Anticonvulsant Activity

The compound has been investigated for its potential as an anticonvulsant agent. Researchers synthesized it using an efficient one-pot three-component reaction, yielding [1,3]dioxolo-chromeno [2,3-b]pyridines. These analogs were screened for preliminary anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests . Notably, compound 4h demonstrated significant therapeutic efficacy with a good toxicity profile.

Anti-Inflammatory and Analgesic Properties

Thiazoles, including this compound, have been associated with diverse biological activities. The presence of the thiazolidinone ring in related structures has led to greater anti-inflammatory and analgesic effects .

Antimicrobial Potential

Imidazole-containing compounds, which share structural features with our compound, have shown promising antimicrobial potential. Specifically, derivatives similar to our compound exhibited good antimicrobial activity .

Cytotoxicity Assessment

Compounds bearing a benzo[d]thiazole-2-thiol moiety, akin to our compound, were evaluated for cytotoxicity. The MTT assay revealed insights into their druggability in humans .

Molecular Modeling Studies

Detailed molecular dynamic simulations were performed for compound 4h, complexed with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .

Synthetic Strategy and Yield Optimization

The one-pot synthetic strategy used to produce this compound offers operational simplicity, broad substrate scope, and high yields. The absence of column chromatography further enhances its efficiency and acceptability as a synthetic route .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S2/c1-8(22)18-9-2-3-10-14(4-9)25-16(19-10)21-17-20-11-5-12-13(24-7-23-12)6-15(11)26-17/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMOPHQRVQLELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2646688.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)

![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)